![molecular formula C19H22N2O5 B5123251 ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B5123251.png)
ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate, also known as EFPM, is a chemical compound that has been widely studied for its potential therapeutic applications. EFPM is a member of the piperidinecarboxylate family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the production of pro-inflammatory cytokines. ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate has also been found to exhibit antioxidant activity, which may help to protect against oxidative stress. ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate has also been found to have analgesic properties, which may make it useful for the treatment of pain.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate is that it has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate is that it has poor solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate. One area of interest is the use of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate as an analgesic agent for the treatment of pain. Additionally, there is interest in exploring the potential use of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate in the treatment of other conditions such as cancer and neurodegenerative diseases.
Synthesis Methods
Ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate can be synthesized using a variety of methods, including the reaction of 5-(2-nitrophenyl)-2-furylmethanol with ethyl 4-piperidinecarboxylate in the presence of a suitable catalyst. This reaction results in the formation of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate, which can then be purified using standard chromatographic techniques.
Scientific Research Applications
Ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received a lot of attention is the use of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate as an anti-inflammatory agent. ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
ethyl 1-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-2-25-19(22)14-9-11-20(12-10-14)13-15-7-8-18(26-15)16-5-3-4-6-17(16)21(23)24/h3-8,14H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCDUOTZGJHRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperidine-4-carboxylate |
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